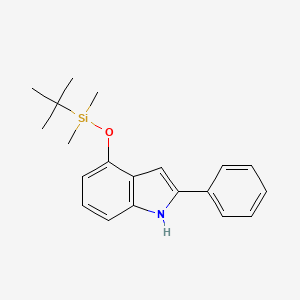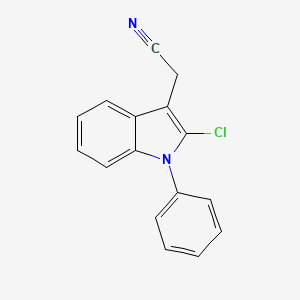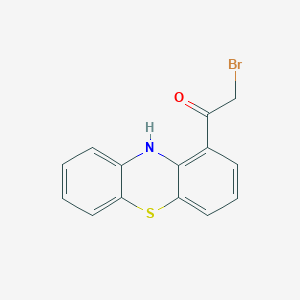
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone typically involves the bromination of 1-(10h-phenothiazin-1-yl)ethanone. One common method involves the reaction of 1-(10h-phenothiazin-1-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted phenothiazine derivatives with various functional groups.
Oxidation Reactions: Products include phenothiazine sulfoxides or sulfones.
Reduction Reactions: Products include phenothiazine alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Phenothiazine derivatives are known for their neuroleptic and antihistaminic activities. This compound may serve as a precursor for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(10h-phenothiazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. The bromine atom and the ethanone group may also contribute to its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(10h-phenothiazin-1-yl)ethanone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: A well-known neuroleptic drug with antipsychotic properties.
Promethazine: An antihistaminic agent used to treat allergies and motion sickness.
Thioridazine: Another neuroleptic drug with antipsychotic effects.
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
51043-53-9 |
|---|---|
Molekularformel |
C14H10BrNOS |
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
2-bromo-1-(10H-phenothiazin-1-yl)ethanone |
InChI |
InChI=1S/C14H10BrNOS/c15-8-11(17)9-4-3-7-13-14(9)16-10-5-1-2-6-12(10)18-13/h1-7,16H,8H2 |
InChI-Schlüssel |
QBICYBFPUGTYDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


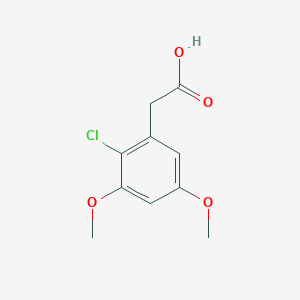


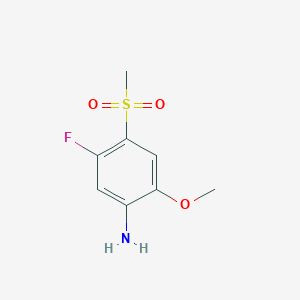
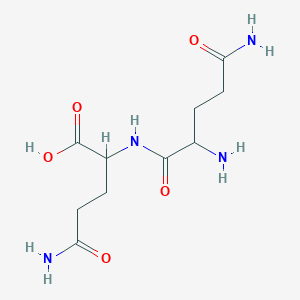

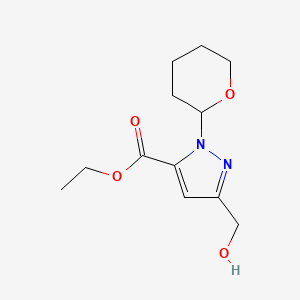
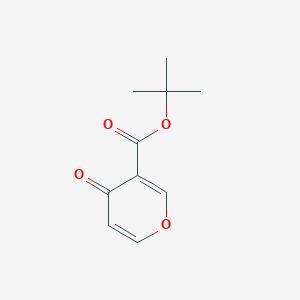
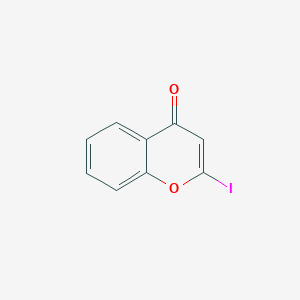
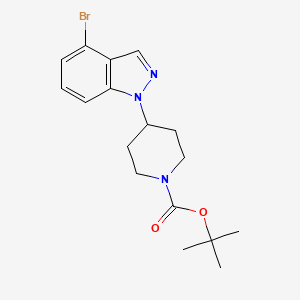
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

